1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride
CAS No.: 2098075-52-4
Cat. No.: VC11466554
Molecular Formula: C9H16ClNS
Molecular Weight: 205.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098075-52-4 |
---|---|
Molecular Formula | C9H16ClNS |
Molecular Weight | 205.7 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-(5-tert-Butylthiophen-3-yl)methanamine hydrochloride features a thiophene ring—a five-membered aromatic system containing sulfur—substituted at the 3-position with a methanamine group and at the 5-position with a tert-butyl group. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications .
Molecular Formula: C₉H₁₅NS·HCl
Molecular Weight: 205.75 g/mol (calculated from analogous structures ).
Physicochemical Properties
While direct experimental data for this compound remains scarce, inferences can be drawn from structurally related molecules:
The tert-butyl group confers steric bulk and lipophilicity, potentially enhancing blood-brain barrier permeability .
Synthetic Methodologies
Grignard Reaction Pathways
Alternative synthesis could employ a Grignard reagent to introduce the tert-butyl group. For instance, reacting 3-bromothiophene with tert-butylmagnesium chloride forms 5-tert-butylthiophene, followed by nitration and reduction to the amine :
Subsequent functionalization via Buchwald-Hartwig amination or nitro group reduction yields the target amine.
Challenges in Synthesis
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Steric Hindrance: The tert-butyl group impedes electrophilic substitution on the thiophene ring, necessitating high-temperature conditions or directing groups .
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Purification: Hydroscopicity of the hydrochloride salt complicates crystallization; lyophilization or azeotropic drying may be required .
The thiophene moiety’s electron-rich nature suggests potential interactions with enzymatic active sites, particularly in neurotransmitter systems .
Neuropharmacological Prospects
The compound’s calculated Log P (~1.4) and tertiary amine structure align with blood-brain barrier permeability metrics . Hypothetical applications include:
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Dopamine Receptor Modulation: Thiophene derivatives exhibit affinity for D₂-like receptors .
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Neuroprotection: Antioxidant properties via sulfur-mediated radical scavenging .
Comparative Analysis with Structural Analogs
Industrial and Research Challenges
Scalability Issues
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Cost of tert-Butyl Reagents: tert-Butyl halides are expensive, necessitating optimized stoichiometry .
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Byproduct Formation: Bis-alkylated impurities require chromatographic removal, as noted in naphthalenemethanamine synthesis .
Stability Profiling
Hydrochloride salts of aliphatic amines are prone to decomposition under humid conditions. Accelerated stability studies (40°C/75% RH) would be imperative for pharmaceutical development .
Future Directions
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